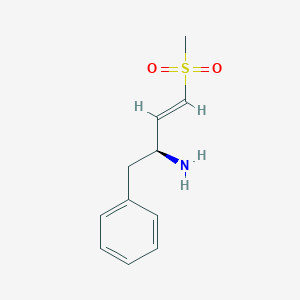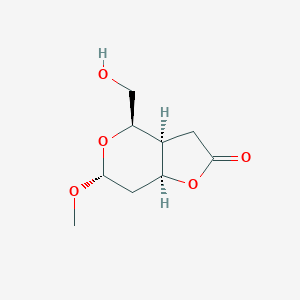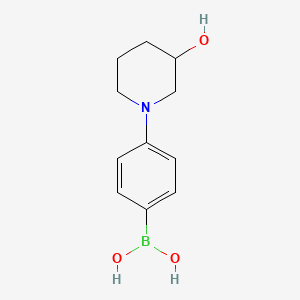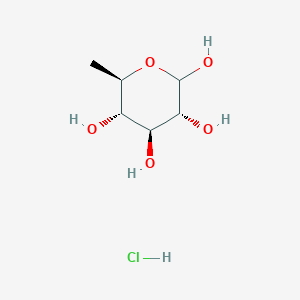
(3R,4S,5S,6R)-6-Methyltetrahydro-2H-pyran-2,3,4,5-tetraol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S,5S,6R)-6-Methyltetrahydro-2H-pyran-2,3,4,5-tetraol hydrochloride is a chemical compound with significant importance in various scientific fields. It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle, and is characterized by multiple hydroxyl groups and a methyl group. This compound is often used in research due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5S,6R)-6-Methyltetrahydro-2H-pyran-2,3,4,5-tetraol hydrochloride typically involves the reduction of corresponding lactones or the hydrogenation of suitable precursors. One common method includes the catalytic hydrogenation of 6-methyltetrahydro-2H-pyran-2-one in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same catalytic hydrogenation but is optimized for large-scale production with controlled temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4S,5S,6R)-6-Methyltetrahydro-2H-pyran-2,3,4,5-tetraol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form fully saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products
Oxidation: Formation of 6-methyltetrahydro-2H-pyran-2,3,4,5-tetraone.
Reduction: Formation of fully saturated tetrahydropyran derivatives.
Substitution: Formation of halogenated or alkylated tetrahydropyran derivatives.
Wissenschaftliche Forschungsanwendungen
(3R,4S,5S,6R)-6-Methyltetrahydro-2H-pyran-2,3,4,5-tetraol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.
Wirkmechanismus
The mechanism by which (3R,4S,5S,6R)-6-Methyltetrahydro-2H-pyran-2,3,4,5-tetraol hydrochloride exerts its effects is primarily through its interaction with specific molecular targets. The hydroxyl groups allow for hydrogen bonding and interactions with enzymes and receptors, influencing various biochemical pathways. The compound’s structure enables it to act as a substrate or inhibitor in enzymatic reactions, thereby modulating biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one:
6-Methyltetrahydro-2H-pyran-2-one: A precursor in the synthesis of the target compound, it lacks the multiple hydroxyl groups.
Uniqueness
(3R,4S,5S,6R)-6-Methyltetrahydro-2H-pyran-2,3,4,5-tetraol hydrochloride is unique due to its combination of multiple hydroxyl groups and a methyl group on the tetrahydropyran ring. This unique structure imparts specific reactivity and interaction capabilities, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C6H13ClO5 |
|---|---|
Molekulargewicht |
200.62 g/mol |
IUPAC-Name |
(3R,4S,5S,6R)-6-methyloxane-2,3,4,5-tetrol;hydrochloride |
InChI |
InChI=1S/C6H12O5.ClH/c1-2-3(7)4(8)5(9)6(10)11-2;/h2-10H,1H3;1H/t2-,3-,4+,5-,6?;/m1./s1 |
InChI-Schlüssel |
YREMZNGWICLMSF-BMZZJELJSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O.Cl |
Kanonische SMILES |
CC1C(C(C(C(O1)O)O)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


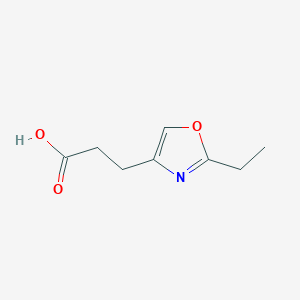

![2-Propyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13348527.png)
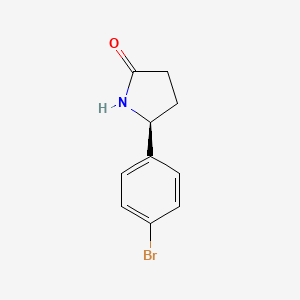
![6-Chloro-N4-[2-(phenylmethoxy)ethyl]-2,4-pyrimidinediamine](/img/structure/B13348539.png)

![(8AR,9R,10R,11aS,Z)-10-hydroxy-9-((R)-3-hydroxy-5-phenylpentyl)-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2(3H)-one](/img/structure/B13348558.png)


![2-{2-[(1s,2s)-2-{[1-(8-Methylquinolin-2-Yl)piperidine-4-Carbonyl]amino}cyclopentyl]ethyl}benzoic Acid](/img/structure/B13348572.png)
